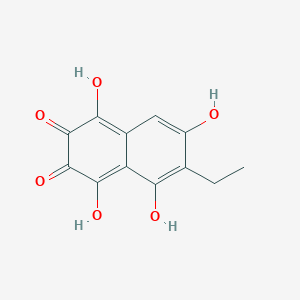

6-Ethyl-2,3,7-trihydroxyjuglone

Description

Chemical Identity: 6-Ethyl-2,3,7-trihydroxyjuglone (CAS 13378-99-9) is a hydroxylated naphthoquinone derivative. Its systematic name is 6-Ethyl-2,3,5,7-tetrahydroxy-1,4-naphthoquinone, with the molecular formula C₁₂H₁₀O₆ and a molar mass of 250.2 g/mol .

Properties

CAS No. |

13378-99-9 |

|---|---|

Molecular Formula |

C12H10O6 |

Molecular Weight |

250.2 g/mol |

IUPAC Name |

6-ethyl-2,3,5,7-tetrahydroxynaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O6/c1-2-4-6(13)3-5-7(8(4)14)10(16)12(18)11(17)9(5)15/h3,13-14,17-18H,2H2,1H3 |

InChI Key |

LZPOHOLJSVDDBR-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O |

Isomeric SMILES |

CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O |

Canonical SMILES |

CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features :

- A naphthoquinone backbone (1,4-naphthalenedione) with hydroxyl (-OH) groups at positions 2, 3, 5, and 7.

- An ethyl (-CH₂CH₃) substituent at position 6.

- Predicted physicochemical properties include a density of 1.759 g/cm³ , boiling point of 508.5°C , and pKa of 6.24 , indicating moderate acidity .

The ethyl and hydroxyl substituents in this compound may influence its bioactivity and solubility compared to simpler naphthoquinones.

Comparison with Structurally Similar Compounds

2.1. Squamarone (6-Ethyl-2,5,7-trihydroxy-3-methyl-1,4-naphthoquinone)

Key Data :

Comparison :

| Property | 6-Ethyl-2,3,7-trihydroxyjuglone | Squamarone |

|---|---|---|

| Hydroxyl Positions | 2, 3, 5, 7 | 2, 5, 7 |

| Alkyl Substituents | Ethyl (C6) | Ethyl (C6), Methyl (C3) |

| Molecular Formula | C₁₂H₁₀O₆ | C₁₃H₁₂O₅ |

| Molar Mass | 250.2 g/mol | 260.23 g/mol |

| Functional Diversity | Higher hydroxylation | Reduced hydroxylation, methyl substitution |

Implications :

- Squamarone lacks the hydroxyl group at position 3 but introduces a methyl group at position 3, which may reduce polarity and alter interactions with biological targets.

- The ethyl group at position 6 is conserved, suggesting shared hydrophobic characteristics.

2.2. Juglone (5-Hydroxy-1,4-naphthoquinone)

Key Data :

- Molecular Formula : C₁₀H₆O₃

- Molar Mass : 174.15 g/mol

- Substituents : Hydroxyl (-OH) at position 5.

Comparison :

| Property | This compound | Juglone |

|---|---|---|

| Hydroxyl Positions | 2, 3, 5, 7 | 5 |

| Alkyl Substituents | Ethyl (C6) | None |

| Molecular Complexity | High (4 hydroxyls + ethyl) | Low (single hydroxyl) |

| Redox Activity | Likely enhanced due to multiple -OH | Moderate |

Implications :

- The additional hydroxyl groups in this compound may increase solubility and antioxidant capacity compared to juglone.

2.3. Other Related Compounds

- 1-Hydroxychlordene (CAS 2597-11-7): A chlorinated hydrocarbon unrelated to naphthoquinones but included in evidence for CAS reference .

- Trichloroethane derivatives (e.g., 1,1,2-Trichloroethane, CAS 79-00-5): Structurally distinct halogenated alkanes .

- Ethylnaphthalenes (e.g., 2-Ethylnaphthalene, CAS 939-27-5): Simpler aromatic hydrocarbons lacking quinone moieties .

Structural Distinctions :

- Non-quinone compounds (e.g., trichloroethanes, ethylnaphthalenes) lack redox-active quinone cores and hydroxyl/ethyl functionalization critical to this compound’s reactivity.

Research Findings and Gaps

- Bioactivity Data: Limited evidence on the specific biological activities of this compound.

- Squamarone: No activity data provided in evidence, though methyl substitution may modulate toxicity or bioavailability compared to hydroxyl-rich analogs.

- Synthetic Accessibility : The ethyl and hydroxyl groups in this compound may complicate synthesis, requiring regioselective functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.